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Zusammenfassung
Enniatine sind eine Familie von zyklischen Hexadepsipeptid-Mykotoxinen, die von

verschiedenen Pilzstämmen der Gattung Fusarium produziert werden.[1][2] Diese

Sekundärmetaboliten weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter

antibiotische, insektizide, antifungale und zytotoxische Eigenschaften, was sie zu interessanten

Molekülen für die pharmazeutische Forschung macht.[3][4] Enniatin A1 ist ein wichtiges

Analogon innerhalb dieser Familie, das sich durch die spezifische Sequenz seiner Bausteine

auszeichnet.

Dieser technische Leitfaden bietet einen detaillierten Einblick in den Biosyntheseweg von

Enniatin A1. Der Schwerpunkt liegt auf der zentralen Rolle der Enniatin-Synthetase (ESYN1),

einem multifunktionalen Enzym, das als nicht-ribosomale Peptidsynthetase (NRPS) fungiert.[5]

Es werden die einzelnen enzymatischen Schritte, die beteiligten Vorläufermoleküle und die

zugrunde liegende modulare Architektur des Syntheseprozesses erläutert. Darüber hinaus

werden quantitative Produktionsdaten zusammengefasst und detaillierte experimentelle

Protokolle für die Kultivierung, Extraktion und Analyse von Enniatin A1 bereitgestellt. Visuelle

Darstellungen der Biosynthese und experimenteller Arbeitsabläufe ergänzen die technischen

Beschreibungen, um ein umfassendes Verständnis dieses komplexen biochemischen Weges

zu ermöglichen.
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Der Biosyntheseweg von Enniatin A1
Die Synthese von Enniatin A1 ist ein mehrstufiger Prozess, der von dem einzelnen, großen

multifunktionalen Enzym Enniatin-Synthetase (ESYN1) mit einer Molekülmasse von etwa 347

kDa katalysiert wird.[3][6][7] Der Prozess folgt der Logik der nicht-ribosomalen Peptidsynthese

(NRPS), die eine modulare, fließbandähnliche Produktion ermöglicht.[8][9][10]

Vorläufermoleküle
Für die Synthese von Enniatin A1 werden zwei Hauptbausteine benötigt:

D-α-Hydroxyisovaleriansäure (D-Hiv): Diese Hydroxysäure wird aus der Aminosäure L-Valin

gewonnen. Der erste Schritt ist eine Desaminierung von L-Valin zu 2-Ketoisovaleriansäure,

gefolgt von einer Reduktion durch die Ketoisovalerat-Reduktase (KivR), um D-Hiv zu bilden.

[11]

N-Methyl-L-Isoleucin: Die proteinogene Aminosäure L-Isoleucin dient als direkter Vorläufer.

Die N-Methylierung erfolgt direkt am Enzymkomplex.

Der enzymatische Zyklus der Enniatin-Synthetase
(ESYN1)
Die ESYN1 ist ein Monomer, das alle katalytischen Schritte intramolekular durchführt.[6] Die

Synthese erfolgt iterativ, wobei eine Didepsipeptid-Einheit dreimal gebildet und zur finalen

Hexadepsipeptid-Struktur zusammengesetzt wird.[3][12]

Der Prozess lässt sich in fünf Kernschritte unterteilen:[5]

Aktivierung der Bausteine: Zwei Adenylierungs-Domänen (A-Domänen) aktivieren die beiden

Vorläufer – D-Hiv und L-Isoleucin – durch Bildung von Acyl-Adenylat-Intermediaten unter

ATP-Verbrauch.

Transfer und N-Methylierung: Die aktivierten Säuren werden auf spezifische Thiolierungs-

Domänen (T-Domänen), auch Peptidyl-Carrier-Proteine (PCP) genannt, übertragen. Das an

die T-Domäne gebundene L-Isoleucin wird anschließend durch eine integrierte N-

Methyltransferase-Domäne (M-Domäne) methyliert, wobei S-Adenosylmethionin (SAM) als

Methylgruppendonor dient.
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Kondensation zur Didepsipeptid-Einheit: Eine Kondensations-Domäne (C-Domäne)

katalysiert die Bildung einer Esterbindung zwischen dem D-Hiv und dem N-Methyl-L-

Isoleucin, wodurch die erste Didepsipeptid-Einheit entsteht.

Elongation und Zyklisierung: Dieser Prozess wird iterativ wiederholt. Die Didepsipeptid-

Einheit wird mit zwei weiteren Einheiten zu einem linearen Hexadepsipeptid verlängert.

Freisetzung des zyklischen Produkts: Eine finale C-Domäne katalysiert die intramolekulare

Zyklisierung des linearen Vorläufermoleküls, was zur Freisetzung von Enniatin A1 führt.

Die geringe Substratspezifität der ESYN1 für die L-Aminosäure-Komponente ermöglicht die

Inkorporation verschiedener verzweigtkettiger Aminosäuren wie Valin oder Leucin, was zur

Produktion einer Vielzahl von Enniatin-Analoga (z.B. Enniatin A, B, B1) durch denselben

Organismus führt.[3]
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Abbildung 1: Schematischer Biosyntheseweg von Enniatin A1.

Quantitative Daten
Die Produktion von Enniatinen variiert stark je nach Pilzstamm, Kulturbedingungen und

Nährmedium.[7] Quantitative Analysen sind entscheidend für die Optimierung der

Fermentationsprozesse und die Bewertung der biologischen Aktivität.

Tabelle 1: Produktionsausbeuten und analytische
Parameter für Enniatine

Parameter Wert Spezies/Bedingung Referenz

Produktion

Enniatin A 0,3–0,6 µg/g
Fusarium spp. auf

Agar
[5]

Enniatin A1 2,0–4,0 µg/g
Fusarium spp. auf

Agar
[5]

Enniatin B 1,9–3,8 µg/g
Fusarium spp. auf

Agar
[5]

Enniatin B1 5,4–10,8 µg/g
Fusarium spp. auf

Agar
[5]

Analytik

Wiederfindungsrate

(Enniatin A)
80,6 % Extraktion von Agar [5]

Wiederfindungsrate

(Enniatin A1)
81,5 % Extraktion von Agar [5]

Wiederfindungsrate

(Enniatin B)
78,3 % Extraktion von Agar [5]

Wiederfindungsrate

(Enniatin B1)
84,0 % Extraktion von Agar [5]

Quantifizierungsgrenz

e (LOQ)
Siehe Originalquelle UPLC/PDA [5]
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Tabelle 2: Zytotoxizitätsdaten von Enniatin A1 und
verwandten Analoga

Verbindung IC₅₀-Wert (µM) Zelllinie Assay Referenz

Enniatin A1 12,3

Caco-2 (humane

Kolon-

Adenokarzinom-

Zellen)

MTT-Assay [13][14]

Enniatin B1 19,5

Caco-2 (humane

Kolon-

Adenokarzinom-

Zellen)

MTT-Assay [13][14]

Experimentelle Protokolle
Die Untersuchung der Enniatin-Biosynthese erfordert standardisierte Methoden zur

Kultivierung der produzierenden Organismen sowie zur Extraktion, Reinigung und Analyse der

Zielverbindungen.

Protokoll: Kultivierung von Fusarium tricinctum zur
Enniatin-Produktion
Dieses Protokoll beschreibt die Kultivierung in Flüssigmedium zur Produktion von Enniatinen.

Stammvorbereitung: Verwendung eines lyophilisierten Stammes von Fusarium tricinctum

(z.B. CECT 20150). Rehydrierung und Kultivierung auf Potato Dextrose Agar (PDA) bei 25

°C für 7 Tage zur Gewinnung einer aktiven Kultur.

Inokulum-Präparation: Aus der PDA-Kultur werden Sporensuspensionen oder Myzel-Agar-

Plugs zur Inokulation der Flüssigkultur entnommen.

Fermentation:

Medium: Potato Dextrose Broth (PDB).
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Inokulation: Inokulation von 250-ml-Erlenmeyerkolben, die 100 ml PDB enthalten, mit dem

vorbereiteten Inokulum.

Inkubation: Inkubation der Kolben bei 25 °C für 21 Tage unter statischen Bedingungen

oder bei leichtem Schütteln (z.B. 150 rpm), um das Myzelwachstum zu fördern.

Ernte: Nach Abschluss der Inkubation wird die Kultur geerntet. Das Myzel wird vom

Kulturfiltrat durch Filtration (z.B. durch Filterpapier) getrennt. Beide Fraktionen (Myzel und

Filtrat) sollten für die Extraktion aufbewahrt werden, da Enniatine sowohl intra- als auch

extrazellulär vorkommen können.[15][16]

Protokoll: Extraktion und Reinigung von Enniatinen
Dieses Protokoll beschreibt eine mehrstufige Reinigungsmethode, um Enniatine aus Kultur-

Extrakten zu isolieren.[13][14]

Extraktion:

Das Kulturfiltrat wird mit einem gleichen Volumen eines organischen Lösungsmittels (z.B.

Methanol oder Acetonitril) versetzt und intensiv gemischt.

Das Myzel wird separat mit demselben Lösungsmittel extrahiert, oft unter Verwendung von

Ultraschall oder Homogenisierung, um die Zellwände aufzubrechen.

Die organischen Extrakte werden vereinigt und unter reduziertem Druck

(Rotationsverdampfer) zur Trockne eingedampft.

Festphasenextraktion (SPE) / Low-Pressure Liquid Chromatography (LPLC):

Der getrocknete Rohextrakt wird in einer minimalen Menge Methanol gelöst.

Der gelöste Extrakt wird auf eine mit Amberlite XAD-7 (oder einer C18-Kartusche)

gepackte Säule geladen.

Die Säule wird zunächst mit Wasser oder einem Wasser/Methanol-Gemisch mit niedrigem

Methanolanteil gewaschen, um polare Verunreinigungen zu entfernen.
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Die Enniatine werden mit einem Lösungsmittelgradienten von Wasser/Methanol oder

Wasser/Acetonitril eluiert. Fraktionen werden gesammelt.

Semipräparative HPLC:

Die enniatinhaltigen Fraktionen aus dem vorherigen Schritt werden mittels analytischer

HPLC (mit Diodenarray-Detektor, DAD) überprüft.

Die Fraktionen, die die höchsten Konzentrationen der Ziel-Enniatine enthalten, werden

gepoolt und auf eine semipräparative HPLC-Säule (z.B. C18) injiziert.

Mobile Phase: Ein Gradient aus Acetonitril und Wasser wird typischerweise verwendet.

Die einzelnen Peaks, die Enniatin A, A1, B und B1 entsprechen, werden getrennt

gesammelt.[15]

Verifizierung:

Die Reinheit und Identität der isolierten Verbindungen wird mittels analytischer HPLC und

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bestätigt.[13]
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b600386?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fazit
Die Biosynthese von Enniatin A1 ist ein Paradebeispiel für die Effizienz und Komplexität der

nicht-ribosomalen Peptidsynthese in Pilzen. Die multifunktionale Enniatin-Synthetase (ESYN1)

agiert als eine molekulare Fabrik, die aus einfachen Vorläufern hochkomplexe, biologisch

aktive Moleküle herstellt. Ein tiefgreifendes Verständnis dieses Weges ist für die synthetische

Biologie von großer Bedeutung, da es Möglichkeiten zur gentechnischen Veränderung von

NRPS-Systemen eröffnet, um neue, pharmazeutisch relevante Depsipeptide zu erzeugen

("precursor-directed biosynthesis").[3][17] Die hier vorgestellten quantitativen Daten und

detaillierten Protokolle bieten eine solide Grundlage für Forscher, die sich mit der Produktion,

Charakterisierung und Anwendung von Enniatinen befassen, und unterstreichen das Potenzial

dieser Naturstoffe für die zukünftige Arzneimittelentwicklung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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